![molecular formula C12H13FO3 B14185754 (5S)-5-[2-(3-Fluorophenyl)-1-hydroxyethyl]oxolan-2-one CAS No. 926292-92-4](/img/structure/B14185754.png)
(5S)-5-[2-(3-Fluorophenyl)-1-hydroxyethyl]oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S)-5-[2-(3-Fluorophenyl)-1-hydroxyethyl]oxolan-2-one: is a chemical compound characterized by its unique structure, which includes a fluorophenyl group and a hydroxyethyl group attached to an oxolanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-[2-(3-Fluorophenyl)-1-hydroxyethyl]oxolan-2-one typically involves the reaction of 3-fluorophenylacetic acid with ethylene oxide in the presence of a strong base, such as sodium hydroxide, to form the corresponding oxirane. This intermediate is then subjected to a ring-opening reaction with a suitable nucleophile, such as a hydroxyl group, to yield the desired oxolan-2-one derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxolanone ring to a more saturated form, such as a tetrahydrofuran derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
- Oxidation can yield ketones or carboxylic acids.
- Reduction can produce tetrahydrofuran derivatives.
- Substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a probe to study enzyme mechanisms and receptor interactions due to its unique structural features.
Industry: In the industrial sector, the compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (5S)-5-[2-(3-Fluorophenyl)-1-hydroxyethyl]oxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity and specificity, while the hydroxyethyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparaison Avec Des Composés Similaires
- (5S)-2-{[(1S)-1-(4-Fluorophenyl)ethyl]amino}-5-(2-hydroxy-2-propanyl)-5-methyl-1,3-thiazol-4(5H)-one
- 4-Hydroxy-2-quinolones
Uniqueness: The uniqueness of (5S)-5-[2-(3-Fluorophenyl)-1-hydroxyethyl]oxolan-2-one lies in its specific combination of a fluorophenyl group and an oxolanone ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and specialty chemicals.
Propriétés
Numéro CAS |
926292-92-4 |
|---|---|
Formule moléculaire |
C12H13FO3 |
Poids moléculaire |
224.23 g/mol |
Nom IUPAC |
(5S)-5-[(1R)-2-(3-fluorophenyl)-1-hydroxyethyl]oxolan-2-one |
InChI |
InChI=1S/C12H13FO3/c13-9-3-1-2-8(6-9)7-10(14)11-4-5-12(15)16-11/h1-3,6,10-11,14H,4-5,7H2/t10-,11+/m1/s1 |
Clé InChI |
PBNUFSQWIOLKRQ-MNOVXSKESA-N |
SMILES isomérique |
C1CC(=O)O[C@@H]1[C@@H](CC2=CC(=CC=C2)F)O |
SMILES canonique |
C1CC(=O)OC1C(CC2=CC(=CC=C2)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


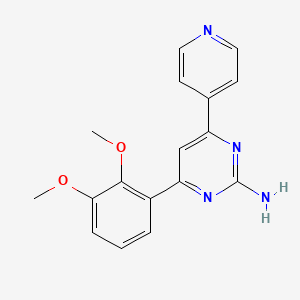
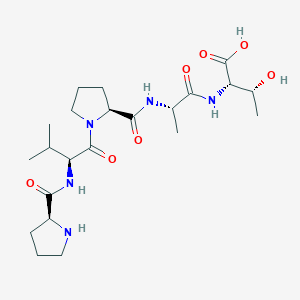
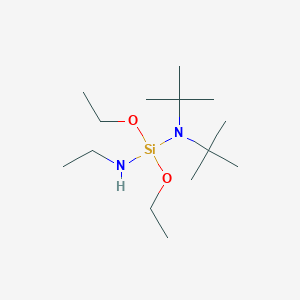
![1-[(3-Chloropropyl)sulfanyl]-4-fluoro-2-nitrobenzene](/img/structure/B14185701.png)
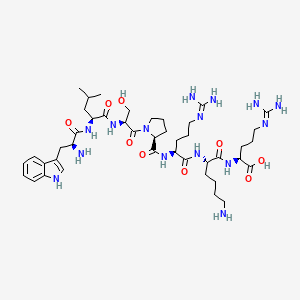
![N-[3-(Thiophene-2-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B14185723.png)

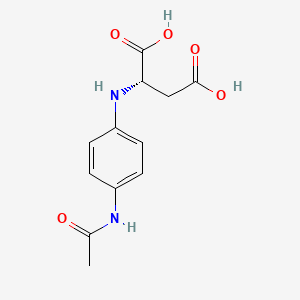
![4,5,6,8,9-Pentachloro-10H-pyrimido[1,2-a][1,8]naphthyridin-10-one](/img/structure/B14185736.png)
![{[2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)ethoxy]methyl}phosphonic acid](/img/structure/B14185738.png)


![[(4S,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14185753.png)
![Bis[4-(2,6-dimethylphenoxy)phenyl]methanone](/img/structure/B14185760.png)
